

# (2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,6-Difluorophenyl)thiourea

Cat. No.: B1597958

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An In-depth Technical Guide to **(2,6-Difluorophenyl)thiourea** (CAS 59772-31-5) for Advanced Research and Development

## Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of **(2,6-Difluorophenyl)thiourea**. As a fluorinated aromatic thiourea, this compound represents a key building block and a pharmacophore of significant interest in contemporary medicinal chemistry. Its unique electronic properties, conferred by the difluorophenyl moiety, make it a compelling candidate for investigation in various therapeutic areas. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, biological potential, and safe handling, grounded in authoritative sources.

## Core Chemical Identity and Physicochemical Properties

**(2,6-Difluorophenyl)thiourea**, registered under CAS number 59772-31-5, is a solid organic compound distinguished by a thiourea core functional group attached to a 2,6-difluorinated phenyl ring.<sup>[1][2][3]</sup> The strategic placement of two highly electronegative fluorine atoms ortho to the point of attachment has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in drug design.

## Structural and Molecular Data

The fundamental characteristics of **(2,6-Difluorophenyl)thiourea** are summarized below.

Property	Value	Source(s)
CAS Number	59772-31-5	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> N <sub>2</sub> S	[2][3]
Molecular Weight	188.20 g/mol	[1][2][3]
Linear Formula	F <sub>2</sub> C <sub>6</sub> H <sub>3</sub> NHCSNH <sub>2</sub>	[1]
Physical Form	Solid / Powder	[1][4]
Purity	Typically ≥97%	[1][2]
InChI	1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)	[1][4]
InChI Key	AWPKXPUZILRUDJ-UHFFFAOYSA-N	[1][4]
SMILES	<chem>NC(=S)Nc1c(F)cccc1F</chem>	[1]
TPSA	38.05 Å <sup>2</sup>	[2]
LogP	1.6203	[2]

## Synthesis and Structural Elucidation

While specific, detailed synthetic procedures for **(2,6-Difluorophenyl)thiourea** are proprietary or found within patent literature, its structure allows for a logical deduction of its synthesis based on established organic chemistry principles for thiourea derivatives.[5][6]

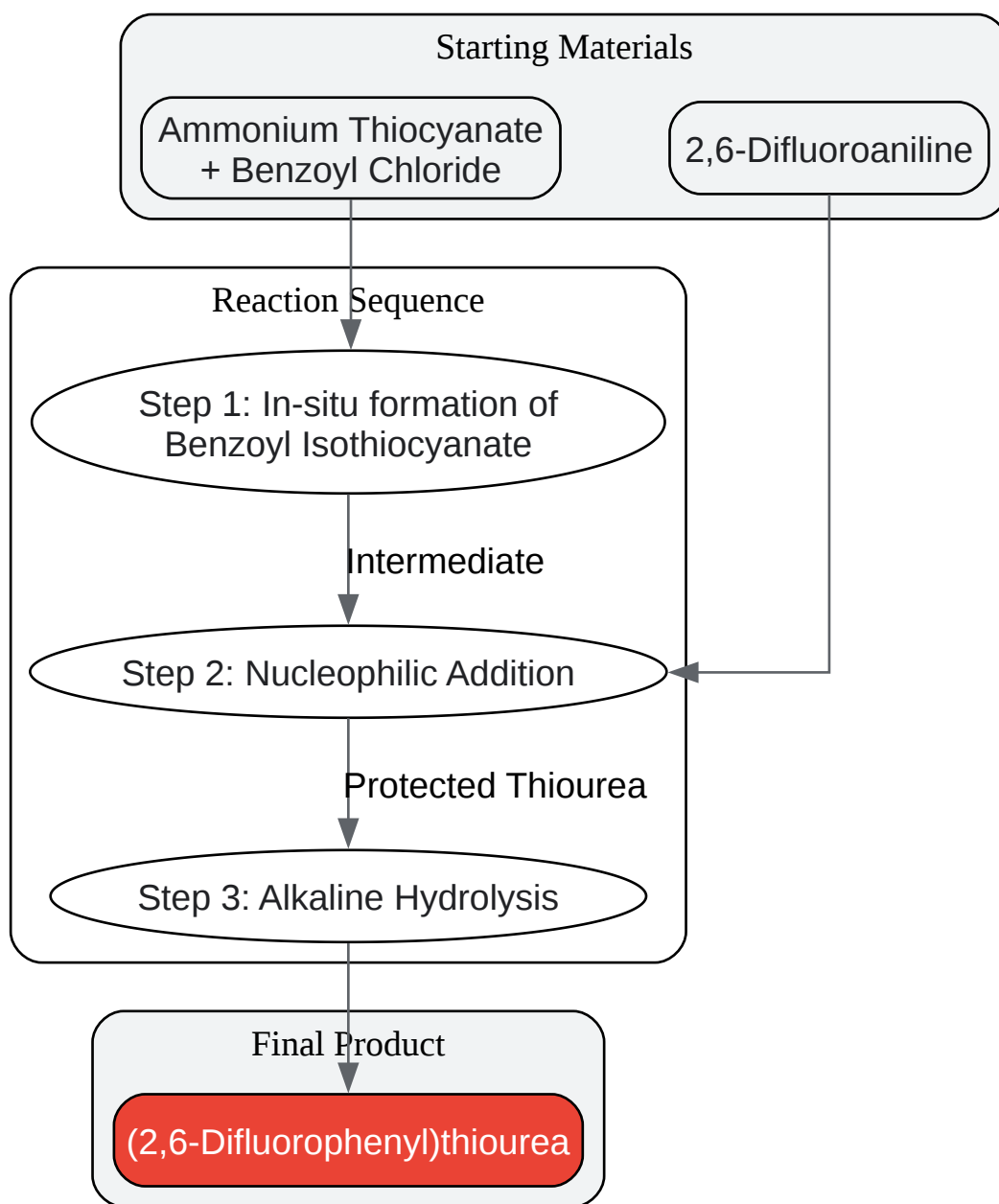
### General Synthesis Protocol

The most direct and common method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocarbonyl. A highly plausible route is the reaction of 2,6-difluoroaniline with an isothiocyanate precursor.

### Step-by-Step Methodology:

- **Precursor Preparation:** The synthesis begins with the activation of a thiocyanate salt (e.g., ammonium or potassium thiocyanate) with an acyl chloride (like benzoyl chloride) to form an in-situ acyl isothiocyanate.
- **Nucleophilic Addition:** 2,6-difluoroaniline, dissolved in a suitable aprotic solvent (e.g., acetone or acetonitrile), is added to the reaction mixture. The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
- **Intermediate Formation:** This addition forms an N-benzoyl-N'-(**2,6-difluorophenyl**)thiourea intermediate.
- **Hydrolysis:** The intermediate is then subjected to mild alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the benzoyl protecting group, yielding the final product, **(2,6-Difluorophenyl)thiourea**.
- **Purification:** The crude product is isolated by filtration and purified, typically through recrystallization from a solvent system like ethanol/water, to achieve high purity.

## Synthesis Workflow Diagram



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Caption: Generalized synthetic pathway for **(2,6-Difluorophenyl)thiourea**.

## Spectroscopic Characterization

Confirmation of the molecular structure would be achieved through standard spectroscopic methods. While specific data is not publicly available, the expected spectral features include:

- $^1\text{H}$ -NMR: Signals corresponding to the aromatic protons on the difluorophenyl ring and distinct, exchangeable peaks for the -NH and -NH<sub>2</sub> protons of the thiourea moiety.
- $^{13}\text{C}$ -NMR: A characteristic signal for the thiocarbonyl (C=S) carbon, typically found downfield, along with signals for the aromatic carbons, showing splitting patterns due to fluorine coupling.
- $^{19}\text{F}$ -NMR: A singlet or multiplet corresponding to the two equivalent fluorine atoms on the phenyl ring.
- FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400  $\text{cm}^{-1}$ ), C=S stretching (around 1300-1400  $\text{cm}^{-1}$ ), and C-F stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 188.20.

## Chemical Reactivity and Mechanistic Considerations

The thiourea functional group is the center of the molecule's reactivity. It exhibits thione-thiol tautomerism, although the thione form is generally more stable.<sup>[7]</sup> This equilibrium is crucial as the thiol tautomer can participate in reactions typical of thiols, such as alkylation at the sulfur atom.



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Caption: Thione-thiol tautomerism in thiourea derivatives.

The nucleophilic nature of the nitrogen and sulfur atoms makes **(2,6-Difluorophenyl)thiourea** an excellent precursor for synthesizing various heterocyclic systems, which are prevalent scaffolds in many approved drugs.

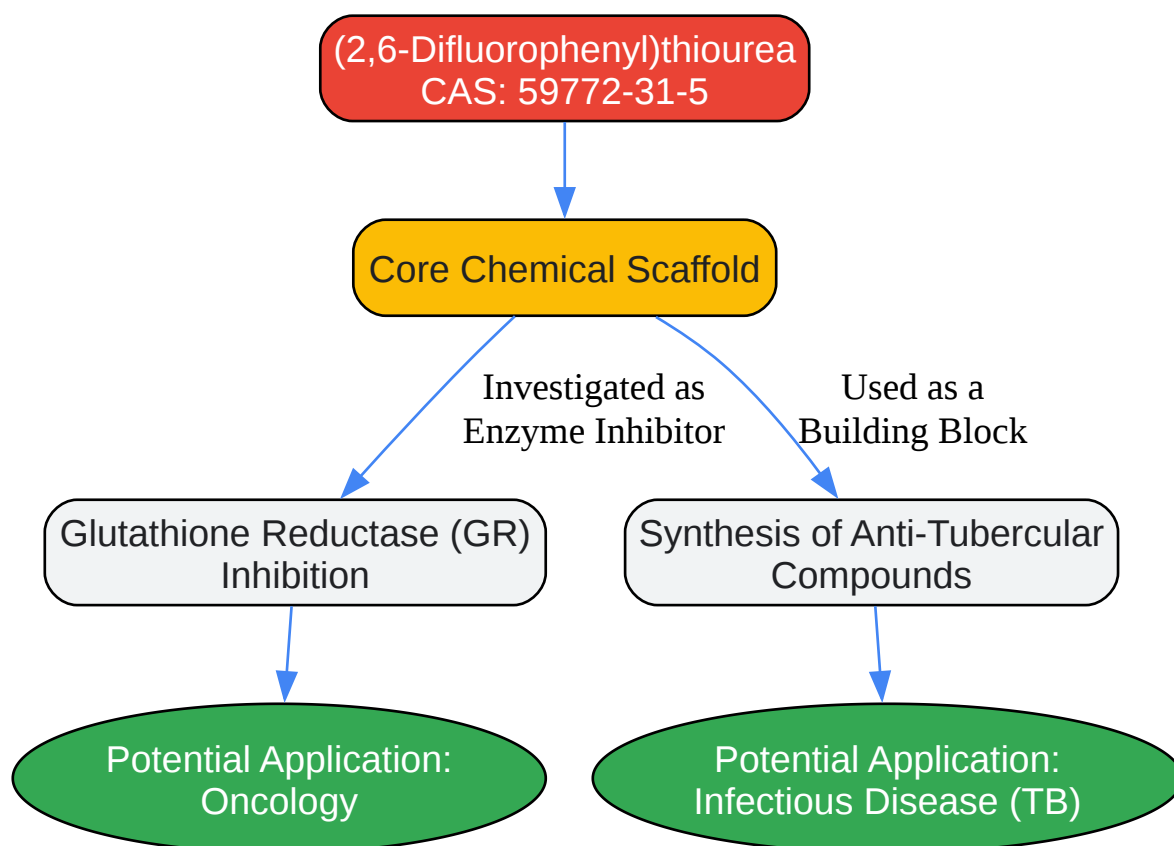
## Applications in Drug Discovery and Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.<sup>[7][8][9]</sup> The inclusion of fluorine atoms, as in this compound, often enhances metabolic stability and binding affinity.

## Potential Therapeutic Areas

- **Antitubercular Agents:** **(2,6-Difluorophenyl)thiourea** has been specifically identified as a building block used in the preparation of anti-tubercular agents.<sup>[10]</sup> This suggests its potential as a scaffold for developing new drugs to combat *Mycobacterium tuberculosis*.
- **Enzyme Inhibition and Oncology:** A molecular docking study has investigated the binding of **1-(2,6-difluorophenyl)thiourea** within the active site of Glutathione Reductase (GR).<sup>[11]</sup> GR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a validated strategy in cancer therapy, as many cancer cells exhibit high levels of oxidative stress. The study suggests that this compound could serve as a lead for developing novel GR inhibitors.<sup>[11]</sup>
- **General Kinase Inhibition:** The broader class of difluorophenyl-substituted compounds are of significant interest in medicinal chemistry as potential kinase inhibitors, where they can probe ATP-binding sites.<sup>[12]</sup>

## Logic Diagram of Therapeutic Potential



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Caption: Potential drug discovery applications of **(2,6-Difluorophenyl)thiourea**.

## Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling **(2,6-Difluorophenyl)thiourea**. The compound is classified as acutely toxic if swallowed.

## Hazard Identification and Classification

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statement	H302: Harmful if swallowed	[1]
Hazard Class	Acute Toxicity 4 (Oral)	[1]
Storage Class	11 (Combustible Solids)	[1]
WGK (Germany)	WGK 3 (highly hazardous for water)	[1]

## Recommended Handling and Storage

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (type N95 or equivalent) to avoid inhalation.[1][13]
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[13]
- **Handling Practices:** Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]
- **Storage Conditions:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[13]
- **First Aid Measures:**
  - **If Swallowed:** Immediately call a POISON CENTER or doctor. Rinse mouth.[13]
  - **If on Skin:** Wash with plenty of soap and water.[13]
  - **If in Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]



- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

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- To cite this document: BenchChem. [(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597958#2-6-difluorophenyl-thiourea-cas-number-59772-31-5-properties]

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